

# High-Throughput Analysis of Bisphenols and Their Analogs Using Deuterated Internal Standards

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## Compound of Interest

Compound Name: 4,4'-Sulfonyldiphenol-d8

Cat. No.: B15140206

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## Application Note

## Introduction

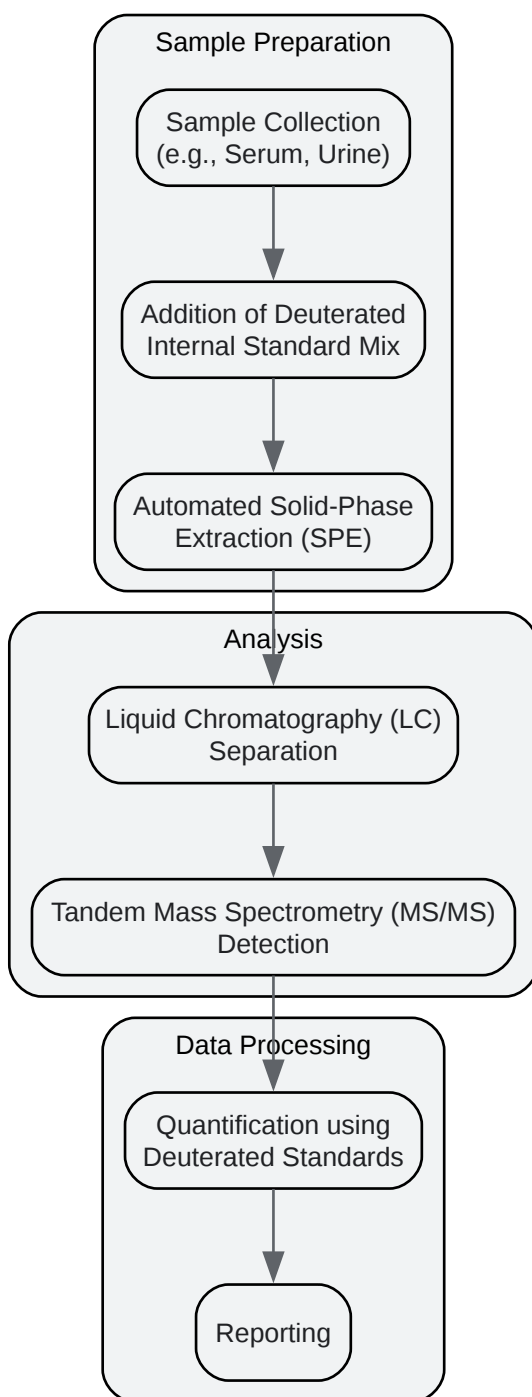
Bisphenols are a class of synthetic compounds widely used in the production of polycarbonate plastics and epoxy resins, found in a vast array of consumer products including food and beverage containers, thermal paper, and medical devices.<sup>[1][2][3]</sup> The most well-known of these is Bisphenol A (BPA). Due to its potential as an endocrine disruptor, concerns over human exposure and potential health risks have grown.<sup>[1][2][4][5]</sup> This has led to the increased use of BPA alternatives, such as Bisphenol S (BPS) and Bisphenol F (BPF), whose toxicological profiles are still under extensive investigation but are also suspected of having similar or even more potent harmful effects.<sup>[1][2]</sup> Consequently, sensitive and high-throughput analytical methods are essential for monitoring a wide range of bisphenols in various biological and environmental matrices.

This application note details a robust and sensitive high-throughput method for the simultaneous quantification of multiple bisphenols in complex matrices, such as human serum, urine, and food products. The methodology utilizes automated solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. The use of deuterated internal standards for each analyte is a critical component of this method, ensuring high accuracy and precision by

correcting for matrix effects and variations in sample preparation and instrument response.[\[6\]](#)  
[\[7\]](#)

## Experimental Workflow

The overall workflow for the high-throughput analysis of bisphenols is depicted in the diagram below. The process begins with sample collection and the addition of a deuterated internal standard mix. This is followed by an automated solid-phase extraction for sample cleanup and enrichment. The purified extract is then injected into an LC-MS/MS system for separation and quantification.

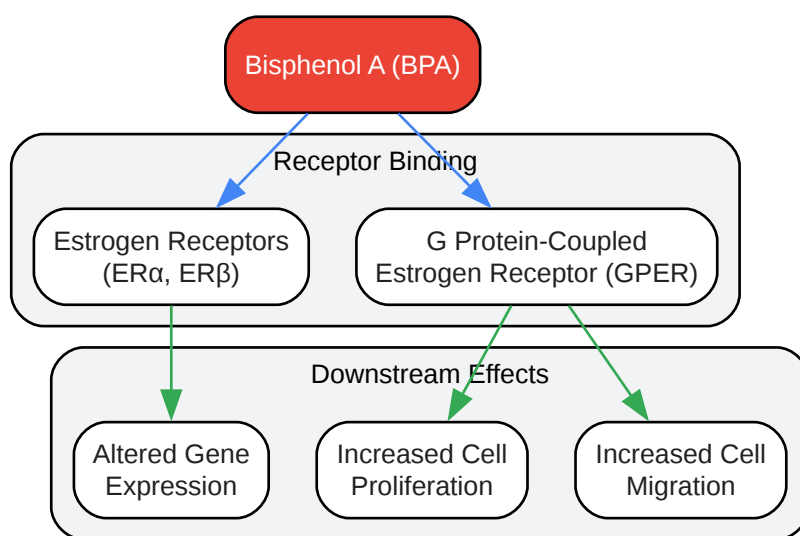


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Caption: High-throughput bisphenol analysis workflow.

## Bisphenol A (BPA) Signaling Pathway

Bisphenol A can exert its effects through various cellular signaling pathways. A simplified diagram illustrating some of the key pathways affected by BPA is shown below. BPA can bind to estrogen receptors (ERs) and G protein-coupled estrogen receptor (GPER), initiating downstream signaling cascades that can impact cell proliferation, migration, and gene expression.<sup>[1]</sup>



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Caption: Simplified BPA signaling pathway diagram.

## Protocols

### Sample Preparation: Automated Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for different sample matrices.

Materials:

- SPE cartridges (e.g., Oasis HLB)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)

- Ultrapure water
- Formic acid
- Ammonium hydroxide
- Deuterated bisphenol internal standard mix (in methanol)
- Automated SPE system

#### Procedure:

- Sample Pre-treatment:
  - For serum/plasma: To 200  $\mu$ L of sample, add 600  $\mu$ L of 0.1 M formic acid.
  - For urine: To 500  $\mu$ L of sample, add 50  $\mu$ L of  $\beta$ -glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to deconjugate bisphenol metabolites.[8]
- Internal Standard Spiking: Add the deuterated internal standard mix to each sample to achieve a final concentration appropriate for the expected analyte levels.
- SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
- Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
- Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
- Elution: Elute the bisphenols with 3 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100  $\mu$ L) of the initial mobile phase.

## LC-MS/MS Analysis

#### Instrumentation:

- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

#### LC Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m) is commonly used.<sup>[2]</sup>
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. A fast, 8-minute analysis is achievable.<sup>[2]</sup>
- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu$ L

#### MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each native bisphenol and its corresponding deuterated internal standard must be optimized.

## Quantitative Data

The following tables summarize typical quantitative performance data for the high-throughput analysis of selected bisphenols.

Table 1: LC-MS/MS Method Detection and Quantification Limits

Analyte	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Linearity ( $r^2$ )
Bisphenol A (BPA)	0.015 - 0.2[8][9]	0.049 - 0.5[8][9]	>0.99
Bisphenol S (BPS)	0.015 - 0.1[8]	0.049 - 0.2[8]	>0.99
Bisphenol F (BPF)	0.03 - 0.1[8]	0.1 - 0.3[8]	>0.99
Bisphenol AF (BPAF)	0.05 - 0.66[8]	0.15 - 2.2[8]	>0.99
Bisphenol B (BPB)	0.02 - 0.1[8]	0.06 - 0.3[8]	>0.99
Bisphenol E (BPE)	0.02 - 0.1[8]	0.06 - 0.3[8]	>0.99

Table 2: Recovery and Precision Data from Spiked Samples

Analyte	Matrix	Spiking Level (ng/mL)	Recovery (%)	Relative Standard Deviation (RSD) (%)
Bisphenol A (BPA)	Human Serum	1	85 - 115	<15
Urine	5	90 - 110	<10	
Bisphenol S (BPS)	Human Serum	1	80 - 120	<15
Urine	5	92 - 112[8]	<10[8]	
Bisphenol F (BPF)	Human Serum	1	88 - 112	<15
Urine	5	90 - 115	<10	

## Conclusion

The described high-throughput method, combining automated solid-phase extraction with LC-MS/MS and utilizing deuterated internal standards, provides a sensitive, accurate, and reliable approach for the simultaneous quantification of multiple bisphenols in complex biological matrices. This methodology is well-suited for large-scale biomonitoring studies, clinical research, and drug development applications where the assessment of exposure to endocrine-disrupting chemicals is crucial. The automation of the sample preparation process significantly increases sample throughput while minimizing the potential for human error and contamination.

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